molecular formula C12H17N B1345228 N-(cyclopropylmethyl)-3,5-dimethylaniline CAS No. 356539-49-6

N-(cyclopropylmethyl)-3,5-dimethylaniline

Cat. No.: B1345228
CAS No.: 356539-49-6
M. Wt: 175.27 g/mol
InChI Key: VXSDINKZWPICLA-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, which also contains two methyl groups at the 3 and 5 positions. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3,5-dimethylaniline can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Another method involves the hydrogenation of a precursor compound, such as N-(cyclopropylmethyl)-3,5-dimethylbenzamide, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method provides a high yield of the desired product with relatively mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the compound. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amine derivatives.

    Substitution: Nitroanilines, halogenated anilines.

Scientific Research Applications

N-(cyclopropylmethyl)-3,5-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)-3,5-dimethylaniline is unique due to the presence of both the cyclopropylmethyl group and the two methyl groups at the 3 and 5 positions. This combination imparts specific steric and electronic effects, influencing its reactivity and interactions with biological targets. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

N-(cyclopropylmethyl)-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-10(2)7-12(6-9)13-8-11-3-4-11/h5-7,11,13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSDINKZWPICLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635995
Record name N-(Cyclopropylmethyl)-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-49-6
Record name N-(Cyclopropylmethyl)-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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